molecular formula C18H18N4O3S2 B2544179 N-{4-[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)SULFAMOYL]PHENYL}-2-METHYLBENZAMIDE CAS No. 317854-16-3

N-{4-[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)SULFAMOYL]PHENYL}-2-METHYLBENZAMIDE

Cat. No.: B2544179
CAS No.: 317854-16-3
M. Wt: 402.49
InChI Key: QRMCJMCOZGQYNP-UHFFFAOYSA-N
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Description

N-{4-[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)SULFAMOYL]PHENYL}-2-METHYLBENZAMIDE is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)SULFAMOYL]PHENYL}-2-METHYLBENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-aminobenzenesulfonamide with 5-ethyl-1,3,4-thiadiazole-2-sulfonyl chloride under basic conditions to form the intermediate N-{4-[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)SULFAMOYL]PHENYL}amine. This intermediate is then reacted with 2-methylbenzoyl chloride in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)SULFAMOYL]PHENYL}-2-METHYLBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Electrophilic reagents such as nitric acid, bromine, and sulfuric acid are commonly used.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Nitro, halogen, and sulfonyl derivatives.

Scientific Research Applications

N-{4-[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)SULFAMOYL]PHENYL}-2-METHYLBENZAMIDE has been studied for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for treating infections and cancer.

    Industry: Used in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • **N-{4-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFAMOYL]PHENYL}-2-METHYLBENZAMIDE
  • **N-{4-[(5-PHENYL-1,3,4-THIADIAZOL-2-YL)SULFAMOYL]PHENYL}-2-METHYLBENZAMIDE

Uniqueness

N-{4-[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)SULFAMOYL]PHENYL}-2-METHYLBENZAMIDE is unique due to the presence of the ethyl group on the thiadiazole ring, which may influence its biological activity and chemical reactivity. This structural feature can affect the compound’s ability to interact with specific molecular targets, making it distinct from other similar compounds.

Properties

IUPAC Name

N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S2/c1-3-16-20-21-18(26-16)22-27(24,25)14-10-8-13(9-11-14)19-17(23)15-7-5-4-6-12(15)2/h4-11H,3H2,1-2H3,(H,19,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRMCJMCOZGQYNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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